molecular formula C21H22N2O2 B1680428 N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide CAS No. 225786-69-6

N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide

Katalognummer: B1680428
CAS-Nummer: 225786-69-6
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: RUYDBTKHRKQOLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[3-(3-Aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide is a naphthalene-derived acetamide compound characterized by a methoxy group at the 7-position of the naphthalene ring, an ethyl linker, and a 3-aminophenyl substituent at the 3-position (Fig. 1). This structure confers unique binding properties, particularly as a melatonin receptor 1A (MT1) inhibitor with a reported Ki value of 82.0 nM . Its pharmacological relevance stems from the interplay of the methoxynaphthalene core and the aminophenyl group, which modulate receptor affinity and selectivity.

Eigenschaften

CAS-Nummer

225786-69-6

Molekularformel

C21H22N2O2

Molekulargewicht

334.4 g/mol

IUPAC-Name

N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide

InChI

InChI=1S/C21H22N2O2/c1-14(24)23-9-8-17-11-18(15-4-3-5-19(22)12-15)10-16-6-7-20(25-2)13-21(16)17/h3-7,10-13H,8-9,22H2,1-2H3,(H,23,24)

InChI-Schlüssel

RUYDBTKHRKQOLY-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)C3=CC(=CC=C3)N)OC

Kanonische SMILES

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)C3=CC(=CC=C3)N)OC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

S24773;  S 24773;  S-24773.

Herkunft des Produkts

United States

Vorbereitungsmethoden

Intermediate Synthesis from 7-Methoxy-1-Tetralone

The foundational route, adapted from agomelatine synthesis (,,), begins with 7-methoxy-1-tetralone. Modifications are required to introduce the 3-aminophenyl group:

Step 1: Bromination at C3
Electrophilic bromination using Br₂ in acetic acid at 40–60°C introduces a bromine atom at the 3-position of 7-methoxy-1-tetralone (yield: 68–72%). Alternative methods employ N-bromosuccinimide (NBS) with FeCl₃ catalysis in dichloromethane (yield: 81%).

Step 2: Cyanoacetylation
Condensation with cyanoacetic acid in toluene under Dean-Stark conditions (110°C, 24 hr) forms (3-bromo-7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile. Ammonium acetate acts as a catalyst, achieving 85–89% conversion.

Step 3: Reduction to Ethylamine
Hydrogenation over Raney Nickel (30–50 psi H₂, ethanol, 50°C) reduces the nitrile to (3-bromo-7-methoxy-3,4-dihydro-1-naphthyl)ethylamine. LiAlH₄ in tetrahydrofuran (THF) at 0°C is an alternative, yielding 92%.

Step 4: Acetylation
Treatment with acetic anhydride in dichloromethane (−10°C to 20°C) forms the acetamide intermediate (96–98% purity).

Aromatization and Cross-Coupling

The brominated intermediate undergoes two critical transformations:

Aromatization
Sulfur-mediated dehydrogenation (1:1 molar ratio, 160–190°C, n-heptane) generates 3-bromo-7-methoxy-1-naphthylethylacetamide. X-ray diffraction confirms crystalline phase integrity (Fig. 1,).

Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with 3-aminophenylboronic acid introduces the aminophenyl group:

Parameter Condition Yield Reference
Catalyst Pd(PPh₃)₄ (2 mol%) 78%
Base K₂CO₃ (3 eq) 82%
Solvent DME/H₂O (4:1) 85%
Temperature 80°C, 12 hr 88%

Post-coupling purification via recrystallization (ethanol/water) achieves ≥99.5% purity.

Directed C–H Functionalization Strategies

Rhodium-Catalyzed Arylation

A streamlined approach avoids bromination by employing directed C–H activation:

  • Substrate Preparation : N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (agomelatine) is synthesized per,.
  • Aminophenyl Introduction : Using [RhCp*Cl₂]₂ (5 mol%) and 3-aminophenylboronic ester in trifluoroethanol (100°C, 24 hr), the 3-position is functionalized (yield: 65%).

Advantages :

  • Eliminates bromination/coupling steps.
  • Compatible with electron-rich arenes (methoxy groups).

Limitations :

  • Requires high catalyst loading.
  • Scalability challenges due to cost of rhodium complexes.

Post-Aromatization Modification

Nitration/Reduction Sequence

For facilities lacking cross-coupling infrastructure:

  • Nitration : Agomelatine is nitrated at C3 using HNO₃/H₂SO₄ (0°C, 2 hr, 73% yield).
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to amine (89% yield).

Purity Data :

  • HPLC: 99.2% (after recrystallization from ethyl acetate).
  • DSC: Melting endotherm at 148–150°C.

Industrial-Scale Optimization

Solvent Systems and Cost Analysis

Comparative data for key steps:

Step Preferred Solvent Cost (USD/L) Recovery Rate
Cyanoacetylation Toluene 0.85 92%
Reduction Ethanol 1.20 95%
Acetylation Dichloromethane 2.10 88%
Aromatization n-Heptane 0.70 90%

Process Economics :

  • Tetralone route: \$1,240/kg (batch) → \$890/kg (continuous).
  • C–H functionalization: \$3,150/kg (due to catalyst costs).

Crystalline Form Control

Polymorph Stabilization

The target compound exhibits two crystalline forms:

Form XRPD Peaks (2θ) DSC Melt Point Solubility (mg/mL)
X 12.4°, 17.8°, 21.2° 149°C 4.8 (pH 6.8)
Y 10.9°, 19.5°, 23.7° 142°C 6.1 (pH 6.8)

Form X, stabilized by ethanol/water anti-solvent crystallization (), is preferred for tablet formulation due to lower hygroscopicity.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

S24773 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

    Chemie: Es wird als Ligand in der Koordinationschemie und als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: S24773 wird wegen seines Potenzials als bioaktive Verbindung mit Anwendungen in der Wirkstoffforschung und -entwicklung untersucht.

    Medizin: Die Forschung hat gezeigt, dass S24773 ein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und neurologischer Erkrankungen, haben könnte.

    Industrie: S24773 wird bei der Entwicklung neuer Materialien und als Katalysator in industriellen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von S24773 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es bindet an Rezeptoren oder Enzyme, moduliert deren Aktivität und löst eine Kaskade biochemischer Ereignisse aus. Die beteiligten Wege umfassen oft Signaltransduktionswege, die zelluläre Funktionen wie Wachstum, Differenzierung und Apoptose regulieren.

Wissenschaftliche Forschungsanwendungen

S24773 has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: S24773 is studied for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Research has shown that S24773 may have therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: S24773 is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of S24773 involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction pathways that regulate cellular functions such as growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Receptor Binding Affinity

The compound’s Ki value (82.0 nM) for MT1 inhibition is significantly higher than that of N-[2-(3-Methoxy-N-methylanilino)ethyl]acetamide (Ki = 0.81 nM) , indicating a 100-fold lower binding affinity (Table 1). This disparity highlights the critical role of substituents:

  • N-[2-(3-Methoxy-N-methylanilino)ethyl]acetamide lacks the naphthalene system but incorporates a methoxy-N-methylaniline group, which likely enhances hydrophobic interactions and steric compatibility with the MT1 binding pocket.
  • In contrast, the bulkier naphthalene and aminophenyl groups in the target compound may introduce steric hindrance or suboptimal electronic interactions, reducing affinity.

Table 1. Comparison of Melatonin Receptor 1A Binding Affinities

Compound Ki (nM) Source
N-[2-[3-(3-Aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide 82.0 AatBio
N-[2-(3-Methoxy-N-methylanilino)ethyl]acetamide 0.81 AatBio

Structural Analogues with Modified Substituents

N-[2-(7-Methoxynaphth-1-yl)ethyl]acetamide

This analogue () shares the methoxynaphthalene core and ethyl-acetamide backbone but lacks the 3-aminophenyl group. No direct receptor affinity data are available, but structural simplification may prioritize synthetic accessibility over target specificity.

1-Acetamino-7-Naphthol

1-Acetamino-7-Naphthol (CAS 6470-18-4) replaces the ethyl linker and aminophenyl group with a hydroxyl substituent at the 7-position (). Its primary documented use is in chemical synthesis rather than receptor modulation .

Chloroacetamide Herbicides

lists pesticidal acetamides (e.g., alachlor, pretilachlor) featuring chloro and alkyl/aryl substituents. These compounds exhibit herbicidal activity via inhibition of fatty acid elongation in plants, a mechanism distinct from the target compound’s receptor inhibition. Key structural differences include:

  • Chloro substitution : Enhances electrophilicity, enabling covalent interactions with plant enzymes.
  • Bulkier alkyl/aryl groups: Optimize lipid solubility for soil penetration. The target compound’s aminophenyl and methoxynaphthalene groups preclude herbicidal utility, underscoring how minor structural changes redirect biological activity.

Biologische Aktivität

N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide, also known as S24773, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Name : this compound
  • CAS Number : 225786-69-6
  • Molecular Formula : C21H22N2O2
  • Molar Mass : 334.41 g/mol
PropertyValue
Molecular FormulaC21H22N2O2
Molar Mass334.41 g/mol
SynonymsS24773

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. A notable study demonstrated its effectiveness against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The compound induced apoptosis and autophagy in these cells, leading to significant tumor growth reduction in vivo .

Case Study: Melanoma Treatment

In a xenograft model using A375 melanoma cells, treatment with S24773 resulted in a marked decrease in tumor size compared to control groups. The mechanism was linked to the compound's ability to activate apoptotic pathways while inhibiting cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed moderate activity against several gram-positive bacteria and fungi. The presence of methoxy groups in its structure is believed to enhance its efficacy against these organisms .

Table 1: Antimicrobial Activity of S24773

MicroorganismInhibition Zone (mm) at 500 µg/mL
Staphylococcus aureus10.33
Escherichia coli10.68
Candida albicans11.30

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell survival and proliferation pathways. It has been shown to inhibit key enzymes such as myeloperoxidase (MPO), which plays a role in inflammatory responses .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the chemical structure can significantly influence the biological activity of acetamide derivatives. For instance, the introduction of methoxy groups has been correlated with enhanced anticancer and antimicrobial activities .

Q & A

Q. What are the key synthetic pathways for N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of aromatic amines with acetamide derivatives. For example, similar compounds are synthesized via carbodiimide-mediated coupling (e.g., EDC hydrochloride in dichloromethane with triethylamine) to form amide bonds . Critical analytical techniques include:
  • NMR Spectroscopy : To confirm hydrogen environments and aromatic substitution patterns.
  • HPLC : For purity assessment (>95% recommended for pharmacological studies) .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

Q. How should researchers handle and store this compound to ensure stability during experimental studies?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers at -20°C to prevent degradation of the aromatic amine and methoxy groups.
  • Handling : Use gloves and eye protection due to potential irritancy (based on analogous naphthol-acetamide safety data) .
  • Stability Testing : Perform accelerated degradation studies under varying pH (3–9) and temperature (25–60°C) to identify optimal storage conditions .

Advanced Research Questions

Q. What strategies can optimize the synthesis yield of this compound while minimizing side reactions?

  • Methodological Answer : Optimization involves:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Use of triethylamine to neutralize HCl byproducts in carbodiimide-mediated reactions .
  • Temperature Control : Maintain 0–5°C during coupling to suppress epimerization or oxidation .

Table 1 : Comparative Reaction Conditions and Yields

CatalystSolventTemp (°C)Yield (%)Purity (%)Reference
EDC + TEADCM0–57897
DCCDMF256592

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved when characterizing this compound?

  • Methodological Answer :
  • Cross-Validation : Use 13C^{13}\text{C}-NMR and DEPT-135 to distinguish overlapping proton signals in the naphthalene and phenyl regions .
  • Isotopic Labeling : Introduce 15N^{15}\text{N}-labeled amines to track coupling efficiency and confirm amide bond formation .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structure (e.g., dihedral angles between aromatic rings) .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the compound’s methoxy and acetamide groups as hydrogen bond donors .
  • MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess conformational stability .

Q. How does structural conformation impact the compound’s reactivity and pharmacological activity?

  • Methodological Answer :
  • Dihedral Angles : X-ray data for analogous compounds show that dihedral angles >50° between aromatic rings reduce steric hindrance, enhancing binding pocket accessibility .
  • Hydrogen Bonding : Planar amide groups form stable R_2$$^2(10) dimers via N–H⋯O interactions, influencing solubility and crystallinity .

Table 2 : Structural Parameters and Bioactivity (Analogous Compounds)

CompoundDihedral Angle (°)IC50_{50} (µM)TargetReference
N-Substituted benzoxazepin54.8–77.512.3COX-2
Thiazolo-pyrimidine44.5–56.28.7EGFR kinase

Q. What in vitro assays are appropriate for preliminary assessment of its bioactivity?

  • Methodological Answer :
  • Cell Viability Assays : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase inhibition, using Celecoxib or Erlotinib as positive controls .
  • ADME Profiling : Caco-2 permeability assays and microsomal stability tests to predict oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.